molecular formula C13H16N2 B14308443 1-(2-Methylpropyl)-5-phenyl-1H-imidazole CAS No. 116146-11-3

1-(2-Methylpropyl)-5-phenyl-1H-imidazole

Cat. No.: B14308443
CAS No.: 116146-11-3
M. Wt: 200.28 g/mol
InChI Key: TZXFLVFKDRRXER-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-5-phenyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a phenyl group and a 2-methylpropyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the desired imidazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions are fine-tuned to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

1-(2-Methylpropyl)-5-phenyl-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-imidazole: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    1-(2-Methylpropyl)-1H-imidazole: Lacks the phenyl group, leading to variations in reactivity and applications.

    5-Phenyl-1H-imidazole: Similar structure but without the 2-methylpropyl group, affecting its overall properties.

Uniqueness

1-(2-Methylpropyl)-5-phenyl-1H-imidazole is unique due to the presence of both the phenyl and 2-methylpropyl groups, which confer specific chemical and biological properties

Properties

CAS No.

116146-11-3

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(2-methylpropyl)-5-phenylimidazole

InChI

InChI=1S/C13H16N2/c1-11(2)9-15-10-14-8-13(15)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3

InChI Key

TZXFLVFKDRRXER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC=C1C2=CC=CC=C2

Origin of Product

United States

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